Cholinesterase Inhibition: Cross-Series Precedence Demonstrates Substituent-Driven Potency Shifts, but Direct Data for CAS 1021065-74-6 Are Absent
In the thiazole-sulfonamide series reported by Khan et al. (2023), the most potent analog exhibited AChE IC50 = 0.10 ± 0.05 µM and BuChE IC50 = 0.20 ± 0.05 µM [1]. This level of activity, which exceeds the reference drug donepezil (AChE IC50 = 2.16 ± 0.12 µM), is directly attributable to specific N-substituent features. Although the exact compound CAS 1021065-74-6 was not among the 21 analogs tested, the steep SAR highlights that even a thiophen-2-ylmethyl → furan-2-ylmethyl swap could radically alter potency. No direct head-to-head or cross-study comparison is available for this compound, so any potency claim for CAS 1021065-74-6 remains unvalidated.
| Evidence Dimension | AChE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not determined in published literature |
| Comparator Or Baseline | Best series analog (analog 1): 0.10 ± 0.05 µM; Donepezil: 2.16 ± 0.12 µM |
| Quantified Difference | Cannot be calculated for target compound |
| Conditions | Ellman’s assay, electric eel AChE, 37 °C, pH 8.0, 5 min incubation |
Why This Matters
Procurement for Alzheimer’s-related enzyme studies requires quantified potency; without an IC50, the compound cannot be prioritized over validated analogs.
- [1] Khan, S. et al. Molecules 2023, 28, 559. View Source
